molecular formula C10H16O3 B13780830 10-Hydroxydec-8-ynoic acid CAS No. 92016-00-7

10-Hydroxydec-8-ynoic acid

Cat. No.: B13780830
CAS No.: 92016-00-7
M. Wt: 184.23 g/mol
InChI Key: UKPVUZWEVBZTLQ-UHFFFAOYSA-N
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Description

10-Hydroxydec-8-ynoic acid is a hydroxylated fatty acid with a unique structure characterized by a hydroxyl group at the 10th carbon and a triple bond between the 8th and 9th carbons. This compound is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxydec-8-ynoic acid typically involves the hydroxylation of dec-8-ynoic acid. One common method includes the use of catalytic amounts of osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to achieve the hydroxylation at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: The triple bond in this compound can be reduced to a double bond or a single bond using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to halides.

Major Products:

    Oxidation: Formation of 10-oxodec-8-ynoic acid.

    Reduction: Formation of 10-hydroxydec-8-enoic acid or 10-hydroxydecanoic acid.

    Substitution: Formation of 10-chlorodec-8-ynoic acid or 10-bromodec-8-ynoic acid.

Scientific Research Applications

10-Hydroxydec-8-ynoic acid has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-Hydroxydec-8-ynoic acid involves its interaction with cellular components. It can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative stress. The hydroxyl group and the triple bond play crucial roles in its reactivity and interaction with biological molecules.

Molecular Targets and Pathways:

    Antioxidant Pathways: Neutralizes reactive oxygen species (ROS) and reduces oxidative damage.

    Cellular Signaling: Modulates signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

    10-Hydroxydec-2-enoic acid: Another hydroxylated fatty acid with a double bond at the 2nd position.

    10-Hydroxydecanoic acid: A saturated fatty acid with a hydroxyl group at the 10th position.

    8-Hydroxydec-2-enoic acid: A hydroxylated fatty acid with a double bond at the 2nd position and a hydroxyl group at the 8th position.

Uniqueness: 10-Hydroxydec-8-ynoic acid is unique due to the presence of both a hydroxyl group and a triple bond, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

92016-00-7

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

10-hydroxydec-8-ynoic acid

InChI

InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-4,6,8-9H2,(H,12,13)

InChI Key

UKPVUZWEVBZTLQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)O)CCC#CCO

Origin of Product

United States

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